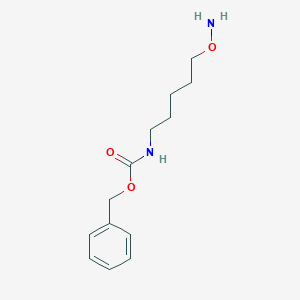

Benzyl (5-(aminooxy)pentyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (5-(aminooxy)pentyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 5-(aminooxy)pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(aminooxy)pentyl)carbamate typically involves the following steps:

-

Formation of the Aminooxy Intermediate: : The initial step involves the preparation of the 5-(aminooxy)pentyl intermediate. This can be achieved by reacting 5-bromopentanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield 5-(aminooxy)pentanol.

-

Carbamate Formation: : The 5-(aminooxy)pentanol is then reacted with benzyl chloroformate in the presence of a base like triethylamine. This reaction forms this compound through a nucleophilic substitution mechanism.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Benzyl (5-(aminooxy)pentyl)carbamate can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of nitroso or nitro derivatives.

-

Reduction: : The compound can be reduced to form the corresponding amine, which may be useful in further synthetic applications.

-

Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl (5-(aminooxy)pentyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules. Its aminooxy group is particularly useful in bioconjugation reactions, where it can form stable oxime linkages with carbonyl-containing compounds.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug.

Industry

The compound’s stability and reactivity make it suitable for use in the production of polymers and other advanced materials. It can also be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (5-(aminooxy)pentyl)carbamate depends on its application. In bioconjugation, the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules.

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: Lacks the aminooxy group, making it less versatile in bioconjugation reactions.

5-(Aminooxy)pentyl carbamate: Similar structure but without the benzyl group, which may affect its reactivity and stability.

Benzyl (5-amino)pentyl carbamate: Contains an amino group instead of an aminooxy group, leading to different reactivity profiles.

Uniqueness

Benzyl (5-(aminooxy)pentyl)carbamate is unique due to the presence of both the benzyl and aminooxy groups. This combination allows for a wide range of chemical reactions and applications, particularly in bioconjugation and medicinal chemistry.

Biological Activity

Benzyl (5-(aminooxy)pentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 237.3 Da

- CAS Registry Number : 87905-98-4

The compound features a benzyl group linked to a pentyl chain with an aminooxy functional group, which is significant for its biological interactions.

This compound exhibits its biological activity primarily through its interaction with cellular components. It has been noted for its ability to bind to DNA and potentially repair damaged DNA by targeting the 5'-hydroxyl group on the sugar backbone. This interaction suggests a role in DNA repair mechanisms, which could be beneficial in cancer therapy by inhibiting cell proliferation in resistant cell lines .

Cytotoxicity and Antitumor Activity

Research indicates that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown moderate cytotoxicity against human lung cancer cells (A549), with IC₅₀ values indicating significant inhibition of cell growth . The selection index calculated from these studies suggests that while the compound is effective against certain cancer types, it also poses risks of toxicity.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µg/mL) | Selection Index |

|---|---|---|

| A549 (Lung Cancer) | 15.8 | 12.6 |

| Other Cell Lines | Varies | Varies |

Antiviral Activity

Emerging studies have also explored the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound has shown promising results in inhibiting viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes within host cells .

Case Studies and Research Findings

- Antitubercular Activity : In a study focusing on structural modifications of carbamate derivatives, compounds similar to this compound demonstrated potent antitubercular efficacy both in vitro and in vivo. The modifications aimed to enhance metabolic stability and binding affinity to target sites within Mycobacterium tuberculosis .

- DNA Damage Response : Another investigation highlighted the compound's role in inducing DNA damage response pathways, which could be leveraged for therapeutic strategies in oncology. The ability to cause strand breakage suggests that it may act as a double-edged sword—potentially therapeutic but also hazardous due to its cytotoxic nature .

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

benzyl N-(5-aminooxypentyl)carbamate |

InChI |

InChI=1S/C13H20N2O3/c14-18-10-6-2-5-9-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) |

InChI Key |

PPPKSDFOXBRMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCON |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.